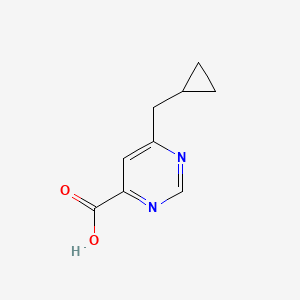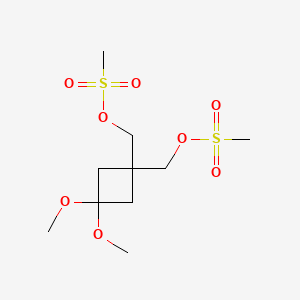
(3,3-Dimethoxycyclobutane-1,1-diyl)bis(methylene) dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethoxycyclobutane-1,1-diyl)bis(methylene) dimethanesulfonate is a chemical compound with the molecular formula C10H20O8S2 It is characterized by its unique cyclobutane ring structure substituted with methoxy and methylene groups, along with dimethanesulfonate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxycyclobutane-1,1-diyl)bis(methylene) dimethanesulfonate typically involves the reaction of cyclobutane derivatives with methoxy and methylene groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethoxycyclobutane-1,1-diyl)bis(methylene) dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The methoxy and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized cyclobutane derivatives .
Scientific Research Applications
(3,3-Dimethoxycyclobutane-1,1-diyl)bis(methylene) dimethanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Dimethoxycyclobutane-1,1-diyl)bis(methylene) dimethanesulfonate involves its interaction with molecular targets through its functional groups. The methoxy and methylene groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways involved depend on the context of its application, such as in drug development or materials science .
Comparison with Similar Compounds
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanol: Shares a similar cyclobutane core but with different functional groups.
Cyclobutane-1,1-diylbis(methylene) dimethanesulfonate: Lacks the methoxy groups, leading to different chemical properties.
This article provides a detailed overview of (3,3-Dimethoxycyclobutane-1,1-diyl)bis(methylene) dimethanesulfonate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H20O8S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[3,3-dimethoxy-1-(methylsulfonyloxymethyl)cyclobutyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O8S2/c1-15-10(16-2)5-9(6-10,7-17-19(3,11)12)8-18-20(4,13)14/h5-8H2,1-4H3 |
InChI Key |
NSPDXNQLJCXQJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(COS(=O)(=O)C)COS(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


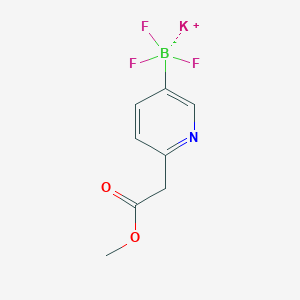
![3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-ol hydrochloride](/img/structure/B14873006.png)
![(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]oxazole](/img/structure/B14873007.png)
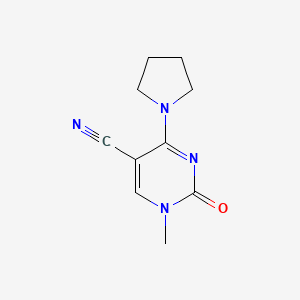
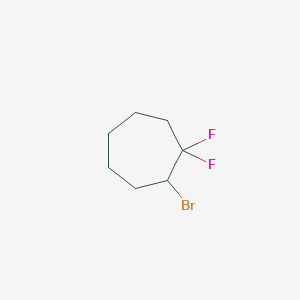
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14873038.png)


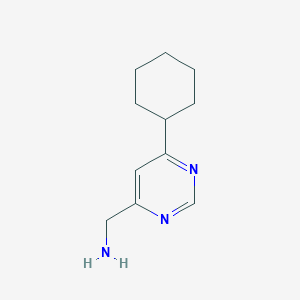
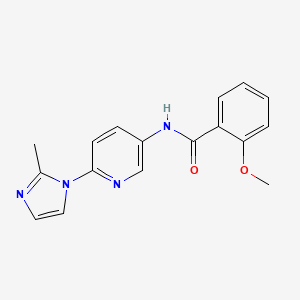
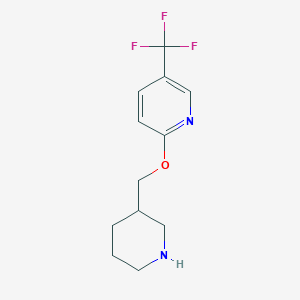
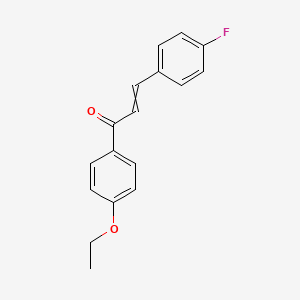
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14873079.png)
